
3-(2,5-Dimethoxyphenyl)-2-hydroxypropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,5-Dimethoxyphenyl)-2-hydroxypropanoic acid is a monocarboxylic acid that features a phenyl ring substituted with two methoxy groups at positions 2 and 5, and a hydroxypropanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethoxyphenyl)-2-hydroxypropanoic acid typically involves the reaction of 2,5-dimethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,5-Dimethoxyphenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products
Oxidation: 3-(2,5-Dimethoxyphenyl)-2-oxopropanoic acid
Reduction: 3-(2,5-Dimethoxyphenyl)-2-hydroxypropanol
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(2,5-Dimethoxyphenyl)-2-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways in plants.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-(2,5-Dimethoxyphenyl)-2-hydroxypropanoic acid involves its interaction with various molecular targets and pathways. The compound can act as a Bronsted acid, donating a proton to acceptor molecules. In biological systems, it may interact with enzymes and receptors, influencing metabolic processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Phenylpropanoic acid: Lacks the methoxy groups, resulting in different chemical properties and reactivity.
2,5-Dimethoxybenzenepropanoic acid: Similar structure but with different functional groups, leading to varied applications and reactivity.
Uniqueness
3-(2,5-Dimethoxyphenyl)-2-hydroxypropanoic acid is unique due to the presence of both methoxy and hydroxypropanoic acid groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H14O5 |
|---|---|
Poids moléculaire |
226.23 g/mol |
Nom IUPAC |
3-(2,5-dimethoxyphenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C11H14O5/c1-15-8-3-4-10(16-2)7(5-8)6-9(12)11(13)14/h3-5,9,12H,6H2,1-2H3,(H,13,14) |
Clé InChI |
XDDZTWLCWBMBLL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)OC)CC(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


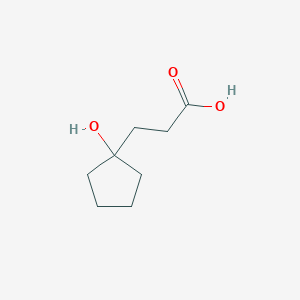
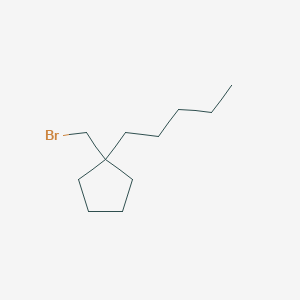
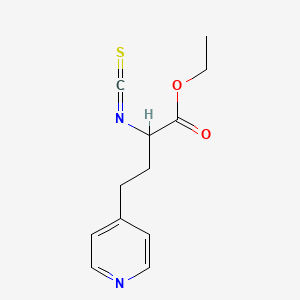
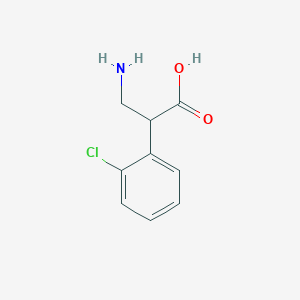
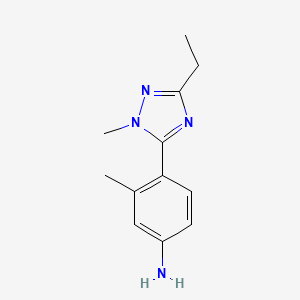




![[4-(Aminomethyl)phenyl]phosphonicacidhydrobromide](/img/structure/B13634914.png)




